molecular formula C7H6Cl2N2O B13823847 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone

Cat. No.: B13823847
M. Wt: 205.04 g/mol
InChI Key: MFGATNXEAQDBJY-JYOAFUTRSA-N
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Description

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is a chemical compound characterized by its unique structure, which includes two chlorine atoms, a hydrazinylmethylidene group, and a cyclohexa-2,4-dienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone typically involves the reaction of 2,4-dichloro-1-cyclohexa-2,4-dienone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives and reduced cyclohexa-dienone compounds.

    Substitution: Formation of substituted cyclohexa-dienone derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-phenyl-1,3,5-triazine: A triazine derivative with similar chlorine substitution.

    2,4-Dichloro-6-methylquinoline: A quinoline derivative with similar structural features.

    2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: A phenolate derivative with similar chlorine substitution.

Uniqueness

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is unique due to its hydrazinylmethylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-6-[(Z)-hydrazinylidenemethyl]phenol

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2/b11-3-

InChI Key

MFGATNXEAQDBJY-JYOAFUTRSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N\N)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=NN)O)Cl)Cl

Origin of Product

United States

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